Cas no 1261932-66-4 (4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring both a thiophene and a phenyl ring, each substituted with a carboxylic acid group. This structure lends versatility in applications such as organic synthesis, coordination chemistry, and material science. The presence of two carboxyl groups enables chelation with metal ions, making it useful in the development of metal-organic frameworks (MOFs) or catalysts. Its aromatic and heterocyclic components contribute to electronic properties, potentially serving as a building block for conjugated polymers or small-molecule semiconductors. The compound's dual reactivity allows for selective functionalization, facilitating tailored modifications for specific research or industrial purposes. High purity grades ensure consistent performance in demanding applications.
4-(3-Carboxyphenyl)thiophene-2-carboxylic acid structure
1261932-66-4 structure
Product name:4-(3-Carboxyphenyl)thiophene-2-carboxylic acid
CAS No:1261932-66-4
MF:C12H8O4S
Molecular Weight:248.255
MDL:MFCD18312638
CID:2764373
PubChem ID:53218362

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1261932-66-4
    • DTXSID70683304
    • 3-(2-Carboxythiophene-4-yl)benzoic acid, 95%
    • MFCD18312638
    • 3-(2-CARBOXYTHIOPHENE-4-YL)BENZOIC ACID
    • 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid
    • MDL: MFCD18312638
    • インチ: InChI=1S/C12H8O4S/c13-11(14)8-3-1-2-7(4-8)9-5-10(12(15)16)17-6-9/h1-6H,(H,13,14)(H,15,16)
    • InChIKey: GGOBMZCKLUNCCR-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 248.01432991Da
  • 同位素质量: 248.01432991Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 318
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 103Ų

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB318419-5g
3-(2-Carboxythiophene-4-yl)benzoic acid, 95%; .
1261932-66-4 95%
5g
€1159.00 2025-02-21
abcr
AB318419-5 g
3-(2-Carboxythiophene-4-yl)benzoic acid, 95%; .
1261932-66-4 95%
5 g
€1,159.00 2023-07-19

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid 関連文献

4-(3-Carboxyphenyl)thiophene-2-carboxylic acidに関する追加情報

4-(3-Carboxyphenyl)thiophene-2-carboxylic Acid: A Comprehensive Overview

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid (CAS No. 1261932-66-4) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its distinct thiophene core and carboxylic acid functionalities, exhibits a range of potential applications, from pharmaceutical development to advanced materials. This article provides a detailed exploration of the chemical structure, synthesis methods, biological activities, and recent research advancements related to 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid.

Chemical Structure and Properties

The molecular formula of 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid is C11H8O4S, with a molecular weight of 236.24 g/mol. The compound features a thiophene ring, which is a five-membered heterocyclic aromatic ring containing one sulfur atom. The presence of two carboxylic acid groups (-COOH) on the phenyl and thiophene rings imparts unique chemical and physical properties to the molecule. These functional groups can participate in various chemical reactions, such as esterification, amidation, and metal complex formation, making 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid has been explored through several routes. One common method involves the coupling of 3-bromobenzoic acid with 2-thiophenecarboxylic acid using palladium-catalyzed cross-coupling reactions. This approach typically employs palladium(0) catalysts such as Pd(PPh3)4 and phosphine ligands to facilitate the coupling process. Another method involves the reaction of 3-bromobenzoic acid with thiophene-2-boronic acid under Suzuki coupling conditions. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

Biological Activities and Applications

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid has shown promising biological activities that make it a valuable candidate for pharmaceutical research. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation. Additionally, the compound has exhibited antioxidant properties, which can help protect cells from oxidative stress and damage.

In the context of cancer research, 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid has been investigated for its antiproliferative effects on various cancer cell lines. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell survival and proliferation. These findings suggest that the compound may have therapeutic potential in cancer treatment.

Molecular Mechanisms and Targets

The biological activities of 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid are attributed to its ability to interact with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which reduces the production of inflammatory mediators such as prostaglandins E2. The compound's antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cellular components.

In cancer cells, 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid has been shown to target multiple signaling pathways involved in cell survival and proliferation. It can inhibit the activation of prosurvival kinases such as AKT and ERK, leading to cell cycle arrest and apoptosis. Furthermore, the compound may also modulate the expression of genes involved in cell death pathways, enhancing its antiproliferative effects.

Recent Research Advancements

The ongoing research on 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid continues to uncover new insights into its biological activities and potential applications. Recent studies have focused on optimizing the compound's structure to enhance its potency and selectivity for specific targets. For example, researchers have explored the synthesis of derivatives with modified functional groups or substituents on the thiophene or phenyl rings to improve their pharmacological properties.

In addition to pharmaceutical applications, there is growing interest in using 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid as a building block for advanced materials. Its unique chemical structure makes it suitable for applications in organic electronics, where it can be used as a component in organic semiconductors or photovoltaic materials. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties and stability under various conditions.

Safety Considerations and Future Directions

The safety profile of 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid is an important consideration for its potential use in pharmaceuticals or materials science. While initial studies have not reported significant toxicity concerns, further research is needed to fully evaluate its safety in different contexts. Preclinical studies are ongoing to assess its pharmacokinetics, metabolism, and potential side effects.

In conclusion, 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid (CAS No. 1261932-66-4) is a promising compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing various scientific fields.

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